molecular formula C25H21FN2O5S B2793964 N-(4-fluorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide CAS No. 902584-22-9

N-(4-fluorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

Cat. No. B2793964
CAS RN: 902584-22-9
M. Wt: 480.51
InChI Key: OEDZLZLMFLLFKV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, also known as FMOTQA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FMOTQA belongs to the class of quinoline-based compounds and has been shown to exhibit a range of biochemical and physiological effects that make it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to changes in the expression of genes that are involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell and animal models. These effects include the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of the immune response. This compound has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is its high selectivity for HDAC enzymes, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. This compound also exhibits high fluorescence intensity, making it a useful probe for monitoring enzyme activity in living cells. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several areas of future research that could be pursued with N-(4-fluorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide. One potential direction is the development of new drugs based on the structure of this compound for the treatment of various diseases. Another area of research could involve the use of this compound as a tool for studying the role of HDAC enzymes in various cellular processes. Additionally, further investigation into the mechanism of action of this compound could lead to a better understanding of its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a multi-step process that involves the reaction of various chemical reagents in a controlled environment. The first step involves the synthesis of 6-methoxy-4-oxo-3-tosylquinoline, which is then reacted with 4-fluoroaniline to produce the intermediate product. This intermediate is then reacted with acetic anhydride to produce the final product, this compound.

Scientific Research Applications

N-(4-fluorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has been shown to exhibit a range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for monitoring the activity of enzymes in living cells. This compound has also been investigated for its potential use in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5S/c1-16-3-10-20(11-4-16)34(31,32)23-14-28(15-24(29)27-18-7-5-17(26)6-8-18)22-12-9-19(33-2)13-21(22)25(23)30/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDZLZLMFLLFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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